![molecular formula C13H6BrCl2NS B11806896 6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole](/img/structure/B11806896.png)
6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole is a chemical compound with the molecular formula C₁₃H₆BrCl₂NS.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with 3,5-dichlorobenzoyl chloride in the presence of a base, followed by bromination. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 2-(3,5-dichlorophenyl)benzo[d]thiazole derivatives.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives of the parent compound.
Aplicaciones Científicas De Investigación
6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated as a potential lead compound for developing new drugs due to its biological activity.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-methylbenzo[d]thiazole
- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
- Benzo[d]thiazole-2-thiol derivatives
Uniqueness
6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole is unique due to the presence of both bromine and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity compared to other benzo[d]thiazole derivatives. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C13H6BrCl2NS |
|---|---|
Peso molecular |
359.1 g/mol |
Nombre IUPAC |
6-bromo-2-(3,5-dichlorophenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H6BrCl2NS/c14-8-1-2-11-12(5-8)18-13(17-11)7-3-9(15)6-10(16)4-7/h1-6H |
Clave InChI |
GDLMCSYNUHIFKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)SC(=N2)C3=CC(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


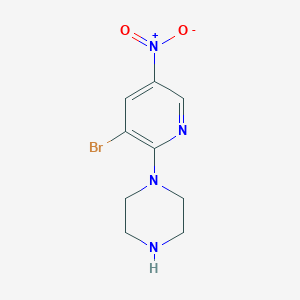
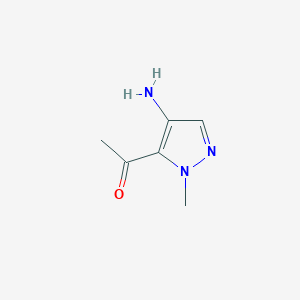
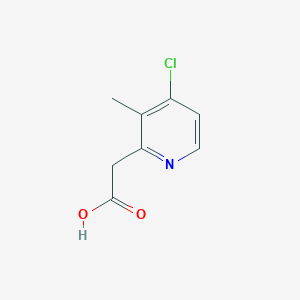


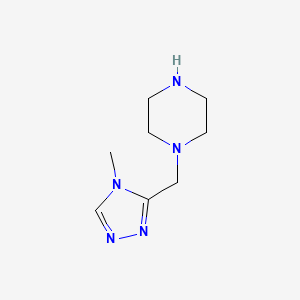
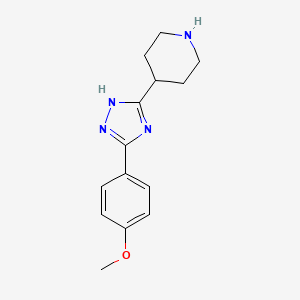
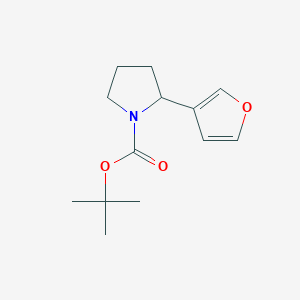

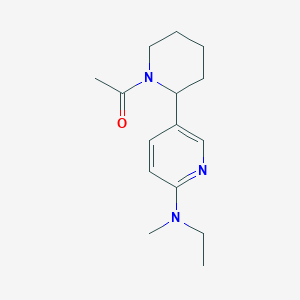

![3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione](/img/structure/B11806898.png)
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide](/img/structure/B11806908.png)

